REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:8]([OH:9])=[CH:7][C:6]([OH:10])=[C:5]([C:11](=[O:29])[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][N:21]3[CH2:26][CH2:25][O:24][CH2:23][CH2:22]3)=[C:14]([O:27][CH3:28])[CH:13]=2)[C:4]=1[CH2:30][C:31]([N:33]([CH2:38][CH2:39][O:40][CH3:41])[CH2:34][CH2:35][O:36][CH3:37])=[O:32])[CH3:2].[ClH:42]>CO>[ClH:42].[CH2:1]([C:3]1[C:8]([OH:9])=[CH:7][C:6]([OH:10])=[C:5]([C:11](=[O:29])[C:12]2[CH:17]=[CH:16][C:15]([O:18][CH2:19][CH2:20][N:21]3[CH2:26][CH2:25][O:24][CH2:23][CH2:22]3)=[C:14]([O:27][CH3:28])[CH:13]=2)[C:4]=1[CH2:30][C:31]([N:33]([CH2:34][CH2:35][O:36][CH3:37])[CH2:38][CH2:39][O:40][CH3:41])=[O:32])[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C(=C(C=C1O)O)C(C1=CC(=C(C=C1)OCCN1CCOCC1)OC)=O)CC(=O)N(CCOC)CCOC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was crystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)C1=C(C(=C(C=C1O)O)C(C1=CC(=C(C=C1)OCCN1CCOCC1)OC)=O)CC(=O)N(CCOC)CCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 106 mg | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |